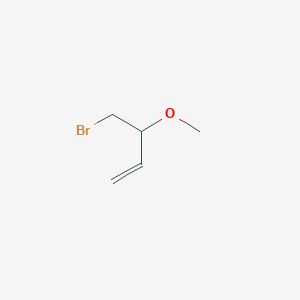
1-Bromobut-3-en-2-yl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromobut-3-en-2-yl methyl ether is an organic compound with the molecular formula C5H9BrO It is characterized by the presence of a bromine atom attached to a butene backbone, with a methyl ether group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromobut-3-en-2-yl methyl ether can be synthesized through the bromination of but-3-en-2-yl methyl ether. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2′-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing reaction time. The use of greener solvents such as ethyl acetate or acetonitrile instead of CCl4 is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromobut-3-en-2-yl methyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction: The carbon-carbon double bond or the bromine atom can be reduced under suitable conditions.
Oxidation: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Substituted ethers or alcohols.
Reduction: Alkanes or alkenes.
Oxidation: Epoxides or diols.
Wissenschaftliche Forschungsanwendungen
1-Bromobut-3-en-2-yl methyl ether has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Industry: Utilized in the production of certain drugs, particularly those requiring brominated intermediates.
Research and Development: Employed in the synthesis of new molecules and materials for research purposes.
Wirkmechanismus
The mechanism of action of 1-Bromobut-3-en-2-yl methyl ether involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the electron-withdrawing bromine atom and the electron-donating methyl ether group, which affect the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-Bromobut-2-ene: Similar in structure but with the bromine atom attached to the second carbon.
1-Bromo-3-methylbut-2-ene: Contains a methyl group on the third carbon.
1-Bromobut-3-en-2-ol: Similar structure but with a hydroxyl group instead of a methyl ether group.
Uniqueness: 1-Bromobut-3-en-2-yl methyl ether is unique due to the presence of both a bromine atom and a methyl ether group, which confer distinct reactivity patterns compared to its analogs. This combination makes it a valuable intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
22427-00-5 |
|---|---|
Molekularformel |
C5H9BrO |
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
4-bromo-3-methoxybut-1-ene |
InChI |
InChI=1S/C5H9BrO/c1-3-5(4-6)7-2/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
YWWYRKKSGUWARJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CBr)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


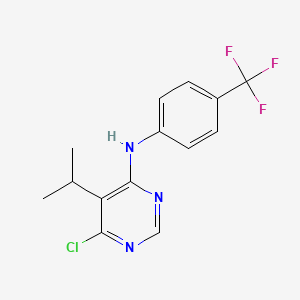
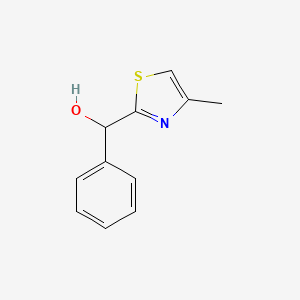
![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
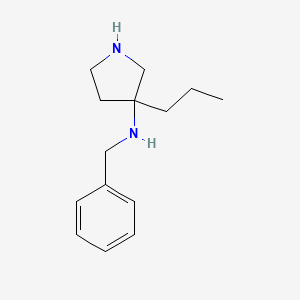
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
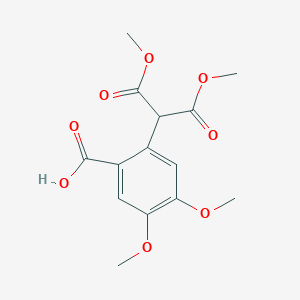
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

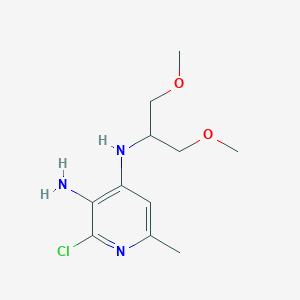
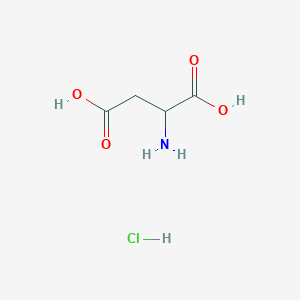
![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

